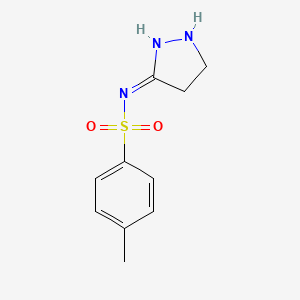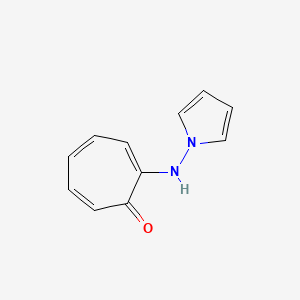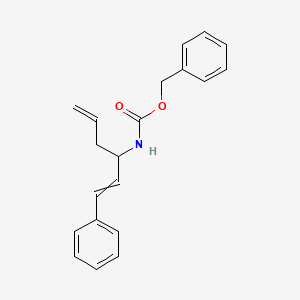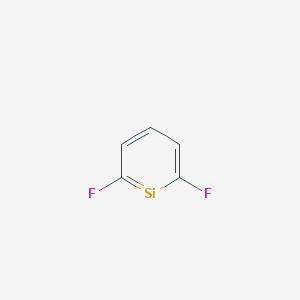![molecular formula C16H18O3S B12586394 Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648956-90-5](/img/structure/B12586394.png)
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include electrophilic aromatic substitution reactions, where the benzene ring is substituted with methoxy and thio groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods often require specialized equipment to handle the reagents and conditions necessary for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-dimethoxy-: A simpler compound with only methoxy groups on the benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-: A similar compound with a methyl group in addition to the methoxy groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thio groups, which can lead to distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
648956-90-5 |
|---|---|
Fórmula molecular |
C16H18O3S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-17-13-6-4-5-12(9-13)11-20-16-10-14(18-2)7-8-15(16)19-3/h4-10H,11H2,1-3H3 |
Clave InChI |
OYIKLFHLDFLMDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)SCC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)



![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)

![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)




